molecular formula C32H28F2N2O6 B11078379 Dimethyl 2-amino-1,4-bis(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Dimethyl 2-amino-1,4-bis(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11078379
M. Wt: 574.6 g/mol
InChI Key: KOYOCTDGXGOTJS-UHFFFAOYSA-N
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Description

DIMETHYL 2-AMINO-1,4-BIS(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-AMINO-1,4-BIS(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include fluorobenzene derivatives, methoxybenzene, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-AMINO-1,4-BIS(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential pharmacological effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of DIMETHYL 2-AMINO-1,4-BIS(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a single aromatic ring.

    Fluoroquinolones: A class of antibiotics with similar structural motifs.

    Methoxyphenyl derivatives: Compounds with methoxy groups attached to aromatic rings.

Uniqueness

DIMETHYL 2-AMINO-1,4-BIS(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C32H28F2N2O6

Molecular Weight

574.6 g/mol

IUPAC Name

dimethyl 2-amino-1,4-bis(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate

InChI

InChI=1S/C32H28F2N2O6/c1-40-22-14-6-17(7-15-22)23-16-24-27(29(37)26(23)31(38)41-2)25(18-4-8-19(33)9-5-18)28(32(39)42-3)30(35)36(24)21-12-10-20(34)11-13-21/h4-15,23,25-26H,16,35H2,1-3H3

InChI Key

KOYOCTDGXGOTJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(C(=C(N3C4=CC=C(C=C4)F)N)C(=O)OC)C5=CC=C(C=C5)F)C(=O)C2C(=O)OC

Origin of Product

United States

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